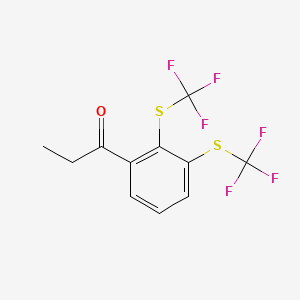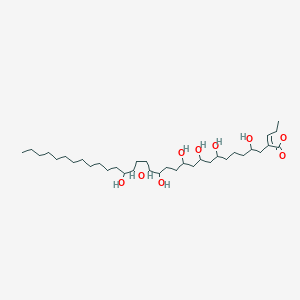
Annohexocin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Annohexocin is a bioactive compound belonging to the class of annonaceous acetogenins These compounds are known for their unique structural features, which include a long aliphatic chain and a lactonic groupThis compound has garnered significant attention due to its potential therapeutic properties, particularly its anticancer and antimicrobial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of annohexocin involves several steps, starting from the extraction of the compound from the leaves, seeds, or other parts of Annona muricata. The extraction process typically involves the use of organic solvents such as methanol or ethyl acetate. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in biotechnological methods, such as the use of plant cell cultures and genetic engineering, hold promise for large-scale production. These methods aim to enhance the yield and purity of this compound while minimizing the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Annohexocin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its bioactivity or to study its properties in different contexts .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Halogenation and other substitution reactions are carried out using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound. These derivatives are often studied for their enhanced or altered biological activities .
Aplicaciones Científicas De Investigación
Annohexocin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of annonaceous acetogenins.
Mecanismo De Acción
Annohexocin is often compared with other annonaceous acetogenins such as annomuricin A, muricatocin A, and annomuricin-D-one. While these compounds share similar structural features, this compound is unique in its specific binding interactions and bioactivity profiles. For instance, this compound has shown a higher affinity for certain antiapoptotic proteins compared to its counterparts .
Comparación Con Compuestos Similares
- Annomuricin A
- Muricatocin A
- Annomuricin-D-one
- Muricatetrocin A/B
Propiedades
Número CAS |
167696-97-1 |
|---|---|
Fórmula molecular |
C35H64O9 |
Peso molecular |
628.9 g/mol |
Nombre IUPAC |
2-methyl-4-[2,6,8,10,13-pentahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one |
InChI |
InChI=1S/C35H64O9/c1-3-4-5-6-7-8-9-10-11-12-16-31(40)33-19-20-34(44-33)32(41)18-17-29(38)24-30(39)23-28(37)15-13-14-27(36)22-26-21-25(2)43-35(26)42/h21,25,27-34,36-41H,3-20,22-24H2,1-2H3 |
Clave InChI |
UAKTZILOYPPNCD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CC(CC(CCCC(CC2=CC(OC2=O)C)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-3-{[bis(benzyloxy)phosphoryl]oxy}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14071097.png)

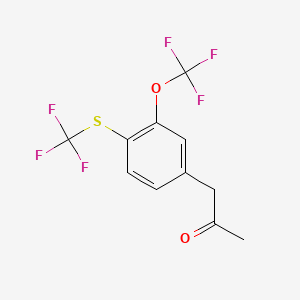
![4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14071115.png)
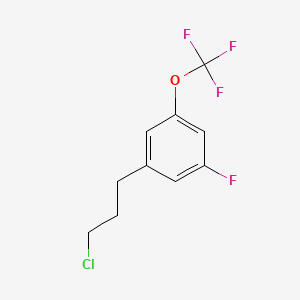
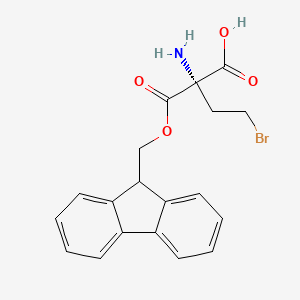
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(pyridin-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14071137.png)
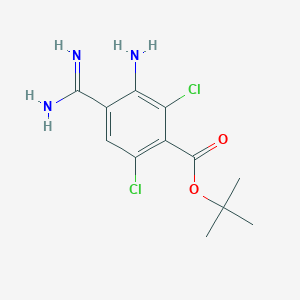

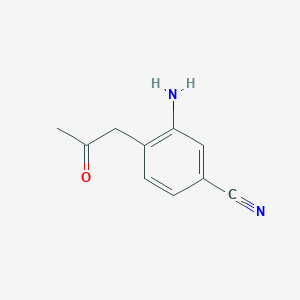
![16-bromo-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6-carbaldehyde](/img/structure/B14071155.png)
